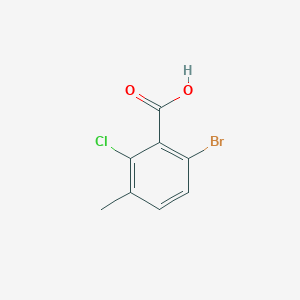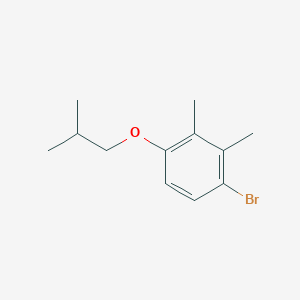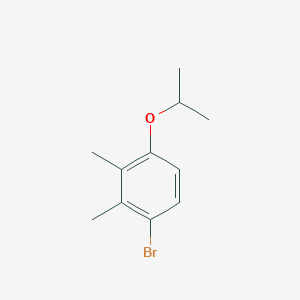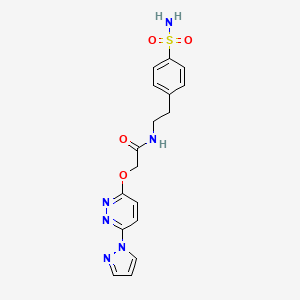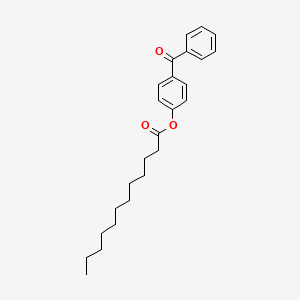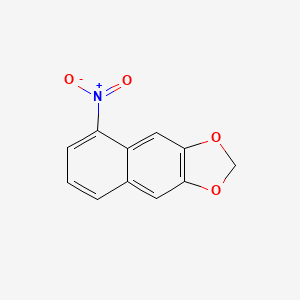![molecular formula C20H15BrN2O2S B3240214 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide CAS No. 1428351-02-3](/img/structure/B3240214.png)
2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide
説明
2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C20H15BrN2O2S and its molecular weight is 427.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of the compound 2-(3-bromobenzyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
The compound interacts with its target, PI3Kδ, by binding to the deeper hydrophobic pocket of the enzyme . This interaction inhibits the activity of PI3Kδ, leading to decreased downstream signaling .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kδ, the compound can disrupt this pathway, potentially leading to the inhibition of cell proliferation and survival .
Result of Action
The compound’s action results in significant inhibition of cell proliferation. For instance, the compound has been shown to inhibit the proliferation of human B-cell SU-DHL-6 with GI50 values of 2.13 and 2.50 μM . This suggests that the compound could potentially be used as a therapeutic agent in conditions characterized by overactive PI3Kδ signaling, such as certain types of cancer .
特性
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-phenyl-1λ6,2,3-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O2S/c21-17-10-6-7-15(13-17)14-23-22-20(16-8-2-1-3-9-16)18-11-4-5-12-19(18)26(23,24)25/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNSUEGTMGHXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


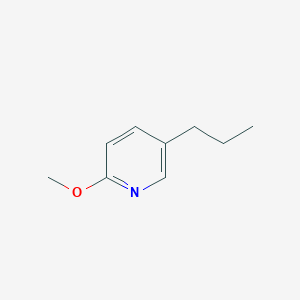
![4-[(2,6-Dichloropyridine-3-yl)methyl]mopholine](/img/structure/B3240137.png)

